2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
Overview
Description
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid is an organic compound with the molecular formula C9H6FN3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom and a 1,2,3-triazole ring.
Scientific Research Applications
2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid typically involves the reaction of 2-fluoro-6-iodobenzoic acid with 1,2,3-triazole. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The carboxylic acid group can form esters or amides through coupling reactions with alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Coupling Reactions: Carbodiimides (e.g., EDCI) or coupling agents like DCC in the presence of a base.
Major Products Formed:
Esters and Amides: Formed from the carboxylic acid group.
Substituted Derivatives: Formed through substitution reactions on the benzene ring.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
- 2-Fluoro-6-iodobenzoic acid
- 1,2,3-Triazole derivatives
Comparison: this compound is unique due to the presence of both a fluorine atom and a triazole ring on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules. Compared to 2-fluoro-6-iodobenzoic acid, the triazole derivative offers additional sites for chemical modification and potential biological activity .
Properties
IUPAC Name |
2-fluoro-6-(triazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-11-4-5-12-13/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPOZDBAGMLNQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)N2N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736398 | |
Record name | 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186050-58-7 | |
Record name | 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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